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Abstract
Prusogliptin (formerly DBPR108) is a novel, potent, and highly selective dipeptidyl peptidase-4

(DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its

primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an

increase in the bioavailability of incretin hormones, primarily glucagon-like peptide-1 (GLP-1)

and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed

overview of the cellular pathways modulated by Prusogliptin, supported by quantitative data,

experimental protocols, and visual diagrams to elucidate its molecular mechanism of action and

therapeutic effects.

Introduction
Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by

rapidly inactivating incretin hormones.[3] These hormones are released from the

gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin

secretion from pancreatic β-cells, while suppressing glucagon release from α-cells. In

individuals with T2DM, the incretin effect is diminished. By inhibiting DPP-4, Prusogliptin

prolongs the action of endogenous GLP-1 and GIP, thereby restoring and enhancing their

glucoregulatory effects.[3][4]
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Core Mechanism of Action: DPP-4 Inhibition
Prusogliptin is a competitive inhibitor of the DPP-4 enzyme. Its high potency and selectivity are

key attributes that contribute to its efficacy and safety profile.

Quantitative Data on DPP-4 Inhibition and Selectivity
The inhibitory activity and selectivity of Prusogliptin have been characterized in preclinical

studies. The following tables summarize the key quantitative data.

Parameter Value Source

IC50 for DPP-4 15 nM [1][5]

IC50 for DPP-4 in plasma

(human, rodent, dog, monkey)
4.1–20.4 nM [6][7]

Comparison IC50 for Sitagliptin

in plasma
12.3–64.4 nM [6][7]

Caption: In vitro and ex vivo inhibitory potency of Prusogliptin against DPP-4.

Enzyme IC50 Source

DPP-2 > 50 µM [1][5]

DPP-8 > 50 µM [1][5]

DPP-9 > 50 µM [1][5]

Fibroblast Activation Protein

(FAP)
> 50 µM [1][5]

Caption: Selectivity of Prusogliptin against other dipeptidyl peptidases and related enzymes.

Clinical Pharmacodynamics of DPP-4 Inhibition
Clinical studies have demonstrated dose-dependent inhibition of plasma DPP-4 activity in

patients with T2DM.
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Prusogliptin Dose

Maximum DPP-4

Inhibition (Single

Dose)

Maximum DPP-4

Inhibition (Multiple

Doses)

Source

50 mg 64.7% 62.1% [6]

100 mg 72.6% 69.9% [6]

200 mg 88.7% 89.4% [6]

Caption: Maximum plasma DPP-4 inhibition in patients with T2DM after single and multiple oral
doses of Prusogliptin.

Modulation of Incretin Signaling Pathways
The inhibition of DPP-4 by Prusogliptin directly leads to the potentiation of the GLP-1 and GIP

signaling pathways in various tissues, most notably the pancreatic islets.

The Incretin Axis and DPP-4
The following diagram illustrates the central role of DPP-4 in the incretin axis and the

mechanism of action of Prusogliptin.
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Caption: Prusogliptin's mechanism of action on the incretin axis.

Pancreatic β-Cell Signaling Cascade
Upon binding to their respective G-protein coupled receptors (GLP-1R and GIPR) on

pancreatic β-cells, active GLP-1 and GIP initiate a signaling cascade that enhances glucose-

stimulated insulin secretion (GSIS).
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Caption: GLP-1/GIP signaling cascade in pancreatic β-cells.
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The primary downstream effects of elevated cAMP include the activation of Protein Kinase A

(PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both pathways converge to

sensitize the insulin granule exocytosis machinery, leading to a more robust insulin release in

the presence of elevated glucose levels.

Experimental Protocols
The following are detailed methodologies representative of the key preclinical and clinical

experiments used to characterize the cellular and physiological effects of Prusogliptin.

In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Prusogliptin

against DPP-4.

Principle: This assay measures the ability of Prusogliptin to inhibit the cleavage of a

fluorogenic DPP-4 substrate.

Materials:

Recombinant human DPP-4 enzyme.

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).

Prusogliptin (DBPR108) at various concentrations.

Assay buffer (e.g., Tris-HCl, pH 7.5).

96-well black microplates.

Fluorescence plate reader.

Procedure:

Prepare serial dilutions of Prusogliptin in the assay buffer.

In a 96-well plate, add the DPP-4 enzyme to each well containing either Prusogliptin

dilutions or buffer (for control).
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Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature

(e.g., 37°C).

Initiate the reaction by adding the DPP-4 substrate to all wells.

Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over

a period of time (e.g., 30-60 minutes).

Calculate the rate of reaction for each Prusogliptin concentration.

Plot the percentage of inhibition against the logarithm of Prusogliptin concentration and

determine the IC50 value using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-
Induced Obese (DIO) Mouse Model

Objective: To evaluate the effect of Prusogliptin on glucose tolerance in a model of insulin

resistance.

Principle: This test measures the ability of the animal to clear a glucose load from the

bloodstream after oral administration, following treatment with Prusogliptin.

Materials:

Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet).

Prusogliptin (DBPR108) formulated for oral gavage.

Glucose solution (e.g., 2 g/kg body weight).

Glucometer and test strips.

Procedure:

Fast the mice overnight (e.g., 12-16 hours) with free access to water.

Administer Prusogliptin or vehicle control via oral gavage.
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After a specified time (e.g., 30-60 minutes), measure the baseline blood glucose level

(t=0) from a tail snip.

Administer the glucose solution via oral gavage.

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120

minutes) after the glucose challenge.

Plot the blood glucose concentration over time and calculate the area under the curve

(AUC) for glucose excursion.

Compare the AUC values between the Prusogliptin-treated and vehicle-treated groups to

assess the improvement in glucose tolerance.

Measurement of Active GLP-1 and Insulin Levels
Objective: To determine the in vivo effect of Prusogliptin on the levels of active GLP-1 and

insulin.

Principle: Following Prusogliptin administration and a glucose challenge, blood samples are

collected and analyzed for active GLP-1 and insulin concentrations using specific

immunoassays.

Materials:

Experimental animals (e.g., rats or mice).

Prusogliptin (DBPR108).

Glucose solution.

Blood collection tubes containing a DPP-4 inhibitor (for GLP-1 measurement) and an

anticoagulant (e.g., EDTA).

ELISA kits for active GLP-1 and insulin.

Procedure:
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Conduct an experiment similar to the OGTT protocol.

At specified time points (e.g., before and after the glucose challenge), collect blood

samples into the prepared tubes.

Immediately place the samples on ice and then centrifuge at a low temperature to

separate the plasma.

Store the plasma samples at -80°C until analysis.

Measure the concentrations of active GLP-1 and insulin in the plasma samples using the

respective ELISA kits according to the manufacturer's instructions.

Compare the hormone levels between the Prusogliptin-treated and vehicle-treated groups.

Summary of Therapeutic Effects
The modulation of these cellular pathways by Prusogliptin culminates in its clinically observed

therapeutic effects in patients with T2DM.

Clinical Outcome Effect of Prusogliptin Source

HbA1c Reduction (as

monotherapy)

Superior to placebo and non-

inferior to sitagliptin
[4]

HbA1c Reduction (add-on to

metformin)

Significantly greater reduction

compared to placebo
[8]

Fasting Plasma Glucose Significant reduction [8]

Postprandial Plasma Glucose Significant reduction [8]

Risk of Hypoglycemia
Low, due to glucose-

dependent mechanism
[3]

Body Weight Generally neutral effect [3]

Caption: Summary of key clinical efficacy and safety outcomes for Prusogliptin.
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Conclusion
Prusogliptin is a highly effective DPP-4 inhibitor that modulates key cellular pathways involved

in glucose homeostasis. Its potent and selective inhibition of DPP-4 leads to increased levels of

active incretin hormones, which in turn enhance glucose-dependent insulin secretion and

suppress glucagon release. This in-depth guide has provided a comprehensive overview of the

molecular mechanisms, supported by quantitative data and experimental methodologies, that

underpin the therapeutic utility of Prusogliptin in the management of type 2 diabetes mellitus.

The detailed understanding of these pathways is crucial for ongoing research and the

development of future antidiabetic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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